molecular formula C23H24N2O5 B2647391 2-(3,4-dimethoxyphenyl)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)acetamide CAS No. 1169997-19-6

2-(3,4-dimethoxyphenyl)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)acetamide

Cat. No. B2647391
CAS RN: 1169997-19-6
M. Wt: 408.454
InChI Key: ONQFKTPOSHJMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C23H24N2O5 and its molecular weight is 408.454. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dimethoxyphenyl)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethoxyphenyl)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Potential Antipsychotic Agents

A study explored the synthesis and pharmacological evaluation of a series of novel potential antipsychotic agents, specifically 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols. These compounds were found to reduce spontaneous locomotion in mice at doses that did not cause ataxia and did not bind to D2 dopamine receptors in vitro. This suggests a potential application in antipsychotic treatments without typical side effects associated with dopamine receptor interaction (Wise et al., 1987).

Crystal Structure and Biological Activity

Another study focused on the synthesis, crystal structure, and biological activity of a compound with a similar structure, specifically 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide. The crystal structure was characterized, and bioassay results indicated that the compound had moderate herbicidal and fungicidal activities (Hu Jingqian et al., 2016).

Analgesic and Anti-Inflammatory Activities

The synthesis and analgesic and anti-inflammatory activities of certain compounds, including (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-2(2H)-ylidene)acetamides, were reported. These compounds displayed significant analgesic effects in the hotplate test and comparable anti-inflammatory effects in a carragheenan model (Yusov et al., 2019).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-14-8-17-11-16(5-7-19(17)29-14)21-12-18(25-30-21)13-24-23(26)10-15-4-6-20(27-2)22(9-15)28-3/h4-7,9,11-12,14H,8,10,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQFKTPOSHJMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)CC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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